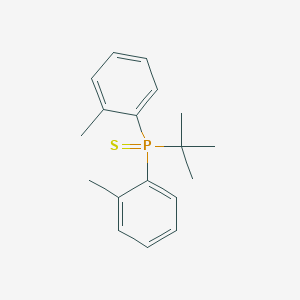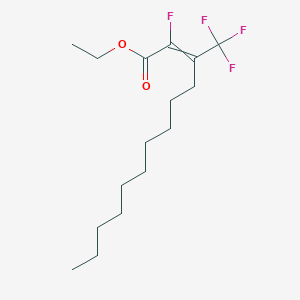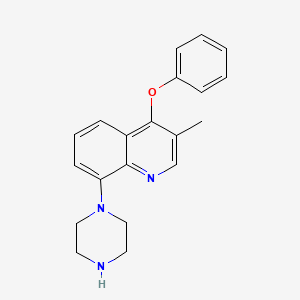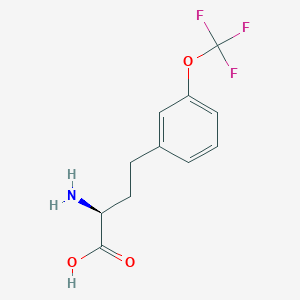
(S)-2-Amino-4-(3-(trifluoromethoxy)phenyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(3-trifluoromethoxy-phenyl)-butyric acid is an organic compound characterized by the presence of an amino group, a butyric acid backbone, and a trifluoromethoxy-phenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-(3-trifluoromethoxy-phenyl)-butyric acid typically involves multi-step organic reactions. One common method includes the reaction of 3-trifluoromethoxy-benzaldehyde with a suitable amine to form an intermediate Schiff base, followed by reduction and subsequent carboxylation to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality.
化学反応の分析
Types of Reactions: 2-Amino-4-(3-trifluoromethoxy-phenyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
科学的研究の応用
2-Amino-4-(3-trifluoromethoxy-phenyl)-butyric acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which 2-amino-4-(3-trifluoromethoxy-phenyl)-butyric acid exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The amino group may participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
4-(Trifluoromethyl)aniline: Shares the trifluoromethoxy group but differs in the overall structure.
3-(Trifluoromethyl)benzylamine: Similar trifluoromethoxy group but with a different backbone.
2-Amino-4-(3-(trifluoromethoxy)phenyl)pyridine: Similar functional groups but with a pyridine ring.
Uniqueness: 2-Amino-4-(3-trifluoromethoxy-phenyl)-butyric acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its trifluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound in various applications.
特性
分子式 |
C11H12F3NO3 |
|---|---|
分子量 |
263.21 g/mol |
IUPAC名 |
(2S)-2-amino-4-[3-(trifluoromethoxy)phenyl]butanoic acid |
InChI |
InChI=1S/C11H12F3NO3/c12-11(13,14)18-8-3-1-2-7(6-8)4-5-9(15)10(16)17/h1-3,6,9H,4-5,15H2,(H,16,17)/t9-/m0/s1 |
InChIキー |
XXWHKZICAUCGPQ-VIFPVBQESA-N |
異性体SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CC[C@@H](C(=O)O)N |
正規SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2,3-bis[(4-chlorophenyl)selanyl]oct-2-enoate](/img/structure/B14176045.png)
![2-[Bis(5-thiophen-2-ylthiophen-2-yl)methyl]-5-phenylthiophene](/img/structure/B14176050.png)
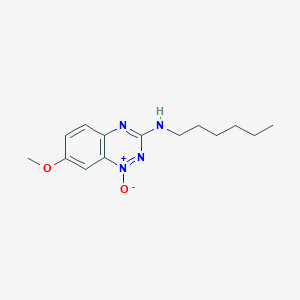


![1H-Pyrrolo[2,3-b]pyridin-5-amine, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14176086.png)
![Methyl 5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentanoate](/img/structure/B14176089.png)

